molecular formula C9H17ClN2O2 B11775827 (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1956437-57-2

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B11775827
CAS No.: 1956437-57-2
M. Wt: 220.69 g/mol
InChI Key: DUZMXZVSNZBVSK-DDWIOCJRSA-N
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Description

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

Treatment of Metabolic Disorders

Research indicates that (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride may play a significant role in the treatment of metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. The compound has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoids and glucose metabolism. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .

Neurological Disorders

The compound has also been investigated for its potential effects on cognitive function and neurological health. It is suggested that this compound may have neuroprotective properties, making it a candidate for treating conditions such as mild cognitive impairment and early-stage dementia, including Alzheimer's disease . Its mechanism may involve modulation of neurotransmitter systems, particularly those influenced by piperidine derivatives.

Drug Development and Synthesis

The synthesis of this compound has been documented in various studies, showcasing its potential as a building block in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Metabolic SyndromeInhibits 11β-HSD1; improves insulin sensitivity
Cognitive DisordersPotential neuroprotective effects; modulates neurotransmitter systems
Drug SynthesisUseful structural component for developing new therapeutic agents

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, often referred to as 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a piperidine ring, allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

PropertyValue
IUPAC Name4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
Molecular FormulaC9H17ClN2O2
Molecular Weight184.24 g/mol
CAS Number941672-66-8
Physical FormColorless to Yellow Solid
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound's hydroxyl group and piperidine moiety are crucial for its binding affinity and efficacy in various biological processes. Research indicates that it may act on neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits potential neuroprotective properties. It has been evaluated for its effects on cholinergic systems, which are critical in conditions such as Alzheimer's disease. The compound demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in the treatment of cognitive decline associated with neurodegeneration .

Antimicrobial Activity

Recent investigations highlight the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential role as a lead compound in developing new antibacterial agents.

Case Studies

  • Neurodegenerative Disease Models : In a study focusing on Alzheimer's disease models, this compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation . The compound's dual inhibition of AChE and BuChE suggests a multifaceted approach to treating cognitive impairment.
  • Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential for further development as an antimicrobial agent .

Properties

CAS No.

1956437-57-2

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1

InChI Key

DUZMXZVSNZBVSK-DDWIOCJRSA-N

Isomeric SMILES

C1CNCCC1N2C[C@@H](CC2=O)O.Cl

Canonical SMILES

C1CNCCC1N2CC(CC2=O)O.Cl

Origin of Product

United States

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